2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester derivative with a 1,3,2-dioxaborolane core. Its structure features a 3,4-difluoro-5-methoxyphenyl group attached to the boron atom, which confers unique electronic and steric properties. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Key identifiers include:
Properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQRVQOTYWNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682397 | |
| Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754226-38-5 | |
| Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired boronic ester .
Chemical Reactions Analysis
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronate structure allows for:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules including pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The presence of fluorine and methoxy groups enhances reactivity and selectivity in electrophilic aromatic substitution reactions.
Medicinal Chemistry
Research indicates that compounds similar to 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit:
- Anticancer Activity : Studies have shown that organoboron compounds can inhibit cancer cell proliferation and induce apoptosis.
- Antibacterial Properties : The compound may possess antibacterial activity due to its ability to disrupt bacterial cell membranes.
Materials Science
In materials science, this compound is explored for:
- Polymer Chemistry : Used as a monomer in the synthesis of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties.
- Sensors and Electronics : Its unique electronic properties make it suitable for developing sensors and electronic devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated effective use in Suzuki coupling reactions leading to high yields of desired products. |
| Study B | Medicinal Chemistry | Reported significant cytotoxic effects against various cancer cell lines with minimal toxicity to normal cells. |
| Study C | Materials Science | Developed a new class of thermally stable polymers incorporating the dioxaborolane structure. |
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic compounds .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The fluorine and methoxy substituent positions significantly influence reactivity and applications. Comparisons include:
Key Observations :
- Fluorine Positioning : Compounds with ortho-fluorine (e.g., 2,6-difluoro) exhibit faster reaction rates in cross-coupling due to reduced steric bulk .
- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 2121512-82-9 increases electrophilicity, making it suitable for reactions requiring activated arylboronates .
Stability and Reactivity
Biological Activity
The compound 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 754226-38-5) is a member of the dioxaborolane family, known for its diverse applications in medicinal chemistry and material science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H20BF2O2
- Molar Mass : 270.08 g/mol
- Structure : The compound features a boron atom within a dioxaborolane ring structure, which contributes to its unique reactivity and biological properties.
Antibacterial Properties
Research indicates that compounds within the dioxaborolane class exhibit significant antibacterial activity. The specific compound has been categorized under antibacterials , showing effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Inhibition Studies
In vitro studies have demonstrated that This compound acts as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has shown potential as a selective inhibitor of PKMYT1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition can lead to decreased proliferation of cancer cells in specific contexts.
Study 1: Antibacterial Efficacy
In a study published in ACS Biomaterials Science & Engineering, the antibacterial efficacy of the compound was evaluated against several Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Cancer Cell Proliferation
In another investigation focusing on cancer therapy, this compound was tested for its ability to inhibit cell proliferation in CCNE1-amplified tumor cells. The study revealed that at concentrations of 10 µM, the compound significantly reduced cell viability by approximately 50%, indicating its potential as a therapeutic agent in targeted cancer treatments .
The biological activity of This compound is primarily attributed to its ability to interact with specific protein targets within cells. Its structural features allow it to bind effectively to kinase domains involved in critical signaling pathways:
- PKMYT1 Inhibition : By inhibiting PKMYT1 kinase activity, the compound disrupts the phosphorylation processes necessary for cell cycle progression.
- Cell Cycle Arrest : Cells treated with this compound exhibit G2/M phase arrest due to impaired CDK1 activation.
- Apoptotic Induction : Following prolonged exposure to the compound, apoptosis is observed in treated cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
